molecular formula C7H16ClNO B14046870 cis-2-(Dimethylamino)cyclopentan-1-OL hcl

cis-2-(Dimethylamino)cyclopentan-1-OL hcl

Cat. No.: B14046870
M. Wt: 165.66 g/mol
InChI Key: OMWDPKYCGZBEIQ-UOERWJHTSA-N
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Description

cis-2-(Dimethylamino)cyclopentan-1-OL hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a cyclopentanol derivative where the hydroxyl group is positioned on the first carbon and the dimethylamino group on the second carbon in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(Dimethylamino)cyclopentan-1-OL hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides. This reaction uses a dual catalyst system comprising Eosin Y and Binol-derived phosphoric acid with Et3N as an additive .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

cis-2-(Dimethylamino)cyclopentan-1-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

cis-2-(Dimethylamino)cyclopentan-1-OL hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which cis-2-(Dimethylamino)cyclopentan-1-OL hydrochloride exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl group can also form hydrogen bonds, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    cis-Cyclopentane-1,2-diamine: Similar in structure but with two amino groups instead of a hydroxyl and an amino group.

    cis-Cyclopentanol: Lacks the dimethylamino group, making it less versatile in certain reactions.

    cis-4-Hydroxycyclohexanecarboxylic acid: A larger ring structure with different functional groups.

Uniqueness

cis-2-(Dimethylamino)cyclopentan-1-OL hydrochloride is unique due to its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(1R,2S)-2-(dimethylamino)cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-8(2)6-4-3-5-7(6)9;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1

InChI Key

OMWDPKYCGZBEIQ-UOERWJHTSA-N

Isomeric SMILES

CN(C)[C@H]1CCC[C@H]1O.Cl

Canonical SMILES

CN(C)C1CCCC1O.Cl

Origin of Product

United States

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